1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine
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Overview
Description
1-hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine is a 1-acyl-2-alkyl-sn-glycero-3-phosphocholine in which the acyl and alkyl groups at posiitons 1 and 2 are specified respectively as hexadecanoyl and methyl. It has a role as a mouse metabolite. It is a 1-acyl-2-alkyl-sn-glycero-3-phosphocholine and a hexadecanoic acid.
Scientific Research Applications
1. Physical Chemical Characteristics and Critical Micellar Concentration
A study explored the physical chemical characteristics of 1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine and its homologs. The critical micellar concentration of these compounds was determined using various analytical techniques. This research contributes to understanding their physical properties and relevance in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
2. Synthesis for Biological and Toxicological Study
Another significant research disclosed the first synthesis of a this compound derivative, useful for studying the biological and toxicological properties of arsenolipids in food (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
3. Investigation of Mixing Properties in Lipid Bilayers
Research on the mixing properties of this compound in lipid bilayers was conducted using fluorescent probes. This study aids in understanding its impact on the lateral mobility or domain formation in lipid environments (Ahn & Yun, 1999).
4. Exocrine Secretory Glands Impact Study
A study investigated the effects of this compound on the secretion of amylase from isolated exocrine glands. This research is crucial for understanding its effects on glandular functions and interactions with plasma membrane receptors (Söling, Eibl, & Fest, 1984).
5. Enzymatic Processes Studied via IR Spectroscopy
Infrared reflection absorption spectroscopy was used to monitor the hydrolysis of this compound by phospholipase A2. This method provides insights into enzymatic reactions and specific interactions between lipids (Gericke & Hühnerfuss, 1994).
6. Synthesis for Investigating Membrane Interactions
Syntheses of derivatives of this compound were conducted to investigate the effect of steric bulk on interactions with membrane components. This research contributes to the understanding of lipid interactions in membranes (Witzke & Bittman, 1985).
Properties
Molecular Formula |
C25H52NO7P |
---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)31-22-24(30-5)23-33-34(28,29)32-21-20-26(2,3)4/h24H,6-23H2,1-5H3/t24-/m1/s1 |
InChI Key |
AEGNMLQHVFYYLW-XMMPIXPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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